Sst2 Binding Affinity vs Octreotide
Angiopeptin TFA exhibits a numerically higher binding affinity at the human sst2 receptor (IC50 = 0.26 nM) compared with octreotide (IC50 = 0.38 ± 0.08 nM, measured in the same recombinant human sst2 expression system using radioligand competition binding) [1]. This represents an approximately 32% improvement in sst2 affinity. For context, natural somatostatin-14 (SRIF-14) has an IC50 of 0.15 ± 0.2 nM at sst2 [1]. While both angiopeptin and octreotide share high sst2 affinity, angiopeptin's sst5 affinity (IC50 = 6.92 nM) yields a distinct sst2:sst5 selectivity ratio of approximately 27:1, compared with octreotide's ratio of approximately 17:1 (6.3/0.38) [1].
| Evidence Dimension | Recombinant human sst2 receptor binding affinity (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 0.26 nM (Angiopeptin TFA) |
| Comparator Or Baseline | Octreotide IC50 = 0.38 ± 0.08 nM; Lanreotide IC50 = 0.54 ± 0.08 nM; SRIF-14 IC50 = 0.15 ± 0.2 nM |
| Quantified Difference | Angiopeptin TFA sst2 affinity is 32% higher than octreotide and 52% higher than lanreotide; sst2:sst5 selectivity ratio of ~27 vs ~17 for octreotide |
| Conditions | Radioligand competition binding at recombinant human sst1–5 receptors stably expressed in CHO-K1 or CCL39 cells |
Why This Matters
Higher sst2 affinity combined with a distinct sst2/sst5 selectivity profile enables researchers to probe sst2-mediated antiproliferative effects with reduced cross-reactivity at sst5, which is relevant for vascular smooth muscle cell migration assays where sst5 activation may produce confounding signals.
- [1] Schmid HA, Schoeffter P. Functional activity of the multiligand analog SOM230 at human recombinant somatostatin receptor subtypes supports its usefulness in neuroendocrine tumors. Neuroendocrinology. 2004;80 Suppl 1:47-50. Table 1 cross-reference. Binding data originally from Eur J Endocrinol. 2002;146:707-716. View Source
